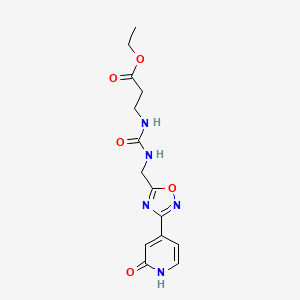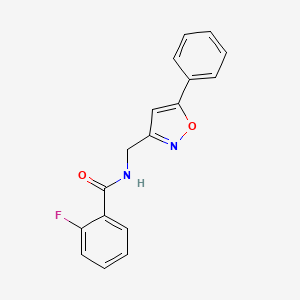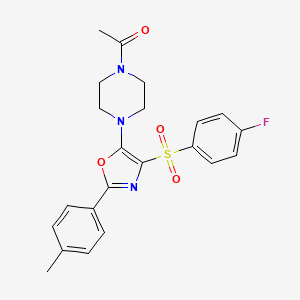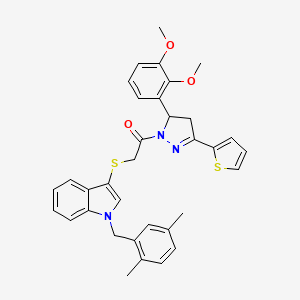![molecular formula C15H20N2O6 B2715048 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2319638-84-9](/img/structure/B2715048.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . One carbon–oxygen double bond exists in the compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . The C O double bond distance (C13 O2) is 1.173(4) Å .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.2326 . It obeys Lipinski’s rule of five and has good bioactive scores .Scientific Research Applications
Chemical Synthesis and Applications
Chemical Synthesis Techniques : A study outlined a method for the preparation of addition compounds with potential diagnostic applications. The method involves compounds where R1 represents an aliphatic oxycarbonyl group or benzoyl, among others, and R2 and R3 represent various alkyl or alkoxy groups. This research could be relevant for synthesizing complex molecules, including the one of interest (Pourahmadi et al., 2000).
Novel Selenium-containing Vitamin E Analogues : Research into selenium chemistry led to the synthesis of novel selenium-containing vitamin E analogues, utilizing intramolecular homolytic substitution at selenium. Such methodologies might be applicable in creating derivatives of the compound (Al-Maharik et al., 2001).
Copper(II)-Mediated Hydroxylation : Studies have shown the effectiveness of copper(II) in the ortho-hydroxylation of benzoates, a process relevant for introducing hydroxyl groups into aromatic systems. This type of chemical transformation could be relevant for modifying or synthesizing the compound of interest (Buijs et al., 2002).
Biological Activity and Mechanistic Insights
Role of Orexin-1 Receptor in Compulsive Behavior : A study on the effects of specific receptor antagonists on binge eating in rats highlighted the role of orexin-1 receptor mechanisms in compulsive food consumption. Though not directly related, understanding receptor interactions and modulation can inform the biological applications of new compounds (Piccoli et al., 2012).
Multitarget Compounds for Neurological Disorders : Research into 1,4-dioxane compounds with favorable D2-like and 5-HT1A receptor interactions offers insights into the development of multitarget compounds for treating neurological disorders. Such studies could be relevant for assessing the therapeutic potential of the compound of interest (Del Bello et al., 2019).
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly, which is a crucial process in cell division .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Future Directions
The compound and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies are needed to explore its potential applications in various fields.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(20,5-6-21-2)8-16-13(18)14(19)17-10-3-4-11-12(7-10)23-9-22-11/h3-4,7,20H,5-6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOJCZGLZXRRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)
![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)


![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)
![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)
